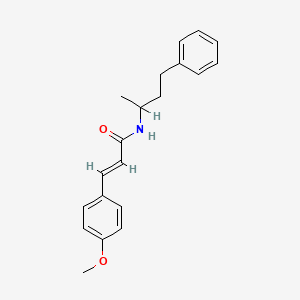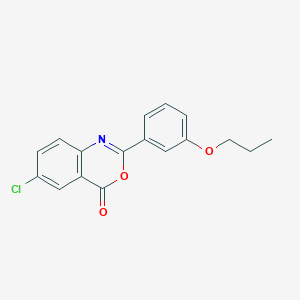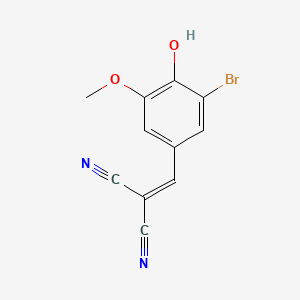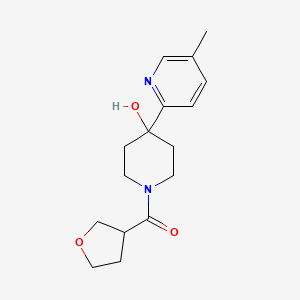
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of acrylamide derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to increase the levels of glutathione, which is an important antioxidant in the body. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to have low toxicity and is well tolerated in animal models. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have good bioavailability and can cross the blood-brain barrier. However, there are also some limitations to using 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to have some off-target effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide with improved pharmacological properties. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these areas. The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is not fully understood, and future research is needed to elucidate its molecular targets and signaling pathways. Finally, future research is needed to evaluate the long-term safety and efficacy of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate product is then reacted with N-(1-methyl-3-phenylpropyl)amine to obtain 4-methoxyphenyl-N-(1-methyl-3-phenylpropyl)acetamide. Finally, this compound is subjected to acryloyl chloride to obtain the desired product, 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various conditions such as cancer, inflammation, and neurodegenerative diseases. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16(8-9-17-6-4-3-5-7-17)21-20(22)15-12-18-10-13-19(23-2)14-11-18/h3-7,10-16H,8-9H2,1-2H3,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIZOYRHIMVDX-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)

![N-(4-bromophenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5301621.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)


![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)